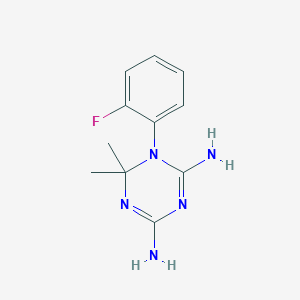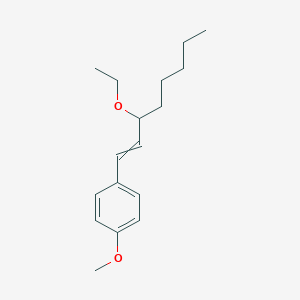![molecular formula C15H17NO2 B14181114 Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate CAS No. 922529-24-6](/img/structure/B14181114.png)
Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate is a chemical compound that features a pyrrolidine ring attached to an ethynyl group, which is further connected to a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate typically involves the coupling of a pyrrolidine derivative with an ethynylbenzoate precursor. One common method is the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis.
化学反应分析
Types of Reactions
Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters, depending on the nucleophile used.
科学研究应用
Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with biological targets such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The ethynyl group may also play a role in binding to active sites or interacting with other molecules, thereby modulating biological pathways.
相似化合物的比较
Similar Compounds
Methyl 4-ethynylbenzoate: Similar structure but with a methyl ester instead of an ethyl ester.
4-Ethynylbenzoic acid: Lacks the pyrrolidine ring, making it less complex.
4-Ethynylbenzyl alcohol: Contains an alcohol group instead of an ester.
Uniqueness
Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate is unique due to the presence of both the pyrrolidine ring and the ethynyl group, which confer specific chemical and biological properties
属性
CAS 编号 |
922529-24-6 |
|---|---|
分子式 |
C15H17NO2 |
分子量 |
243.30 g/mol |
IUPAC 名称 |
ethyl 4-[2-[(2S)-pyrrolidin-2-yl]ethynyl]benzoate |
InChI |
InChI=1S/C15H17NO2/c1-2-18-15(17)13-8-5-12(6-9-13)7-10-14-4-3-11-16-14/h5-6,8-9,14,16H,2-4,11H2,1H3/t14-/m0/s1 |
InChI 键 |
KBYUVDDDNNOPNM-AWEZNQCLSA-N |
手性 SMILES |
CCOC(=O)C1=CC=C(C=C1)C#C[C@@H]2CCCN2 |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)C#CC2CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine](/img/structure/B14181031.png)

![S-[3-(4-Benzoylphenoxy)propyl] ethanethioate](/img/structure/B14181041.png)



![(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one](/img/structure/B14181063.png)
![Bis[(3-chlorophenyl)methyl]stannanone](/img/structure/B14181065.png)


![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodobenzamide](/img/structure/B14181081.png)

![(2R)-2-Phenyl-1-[(S)-propane-2-sulfinyl]aziridine](/img/structure/B14181091.png)

